molecular formula C8H10N2 B079051 N-(benzylideneamino)methanamine CAS No. 13466-29-0

N-(benzylideneamino)methanamine

Cat. No.: B079051
CAS No.: 13466-29-0
M. Wt: 134.18 g/mol
InChI Key: XXCMGYNVDSOFHV-JXMROGBWSA-N
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Description

N-(benzylideneamino)methanamine, also known as Benzaldehyde methyl hydrazone, is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . This compound is characterized by the presence of a benzylidene group attached to an amino methanamine structure. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(benzylideneamino)methanamine can be synthesized through the reaction of benzaldehyde with methylamine. The reaction typically involves the condensation of benzaldehyde with methylamine under mild conditions to form the desired product . This process is often carried out in an organic solvent such as ethanol or methanol, and the reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(benzylideneamino)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(benzylideneamino)methanamine involves its ability to form Schiff bases, which are key intermediates in various biochemical and chemical processes. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in redox reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzylideneamino)methanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable Schiff bases and undergo reduction and substitution reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(E)-benzylideneamino]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCMGYNVDSOFHV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/N=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421236
Record name N'-Methylbenzaldehyde hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13466-29-0
Record name NSC521611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC189818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Methylbenzaldehyde hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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